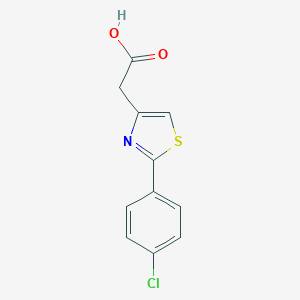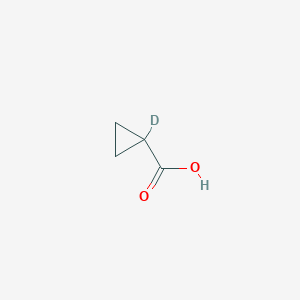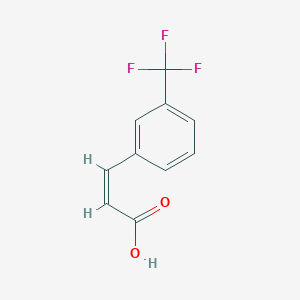
m-Trifluoromethyl cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Trifluoromethyl cinnamic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. It is a member of the cinnamic acid family, which is a group of aromatic organic compounds with a phenylacrylic acid structure. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid makes it a unique compound with distinct properties and potential applications.
Mecanismo De Acción
The mechanism of action of m-Trifluoromethyl cinnamic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid is believed to play a crucial role in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that m-Trifluoromethyl cinnamic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a positive effect on blood glucose levels and insulin resistance. These effects make m-Trifluoromethyl cinnamic acid a potential candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using m-Trifluoromethyl cinnamic acid in lab experiments include its unique properties, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using m-Trifluoromethyl cinnamic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on m-Trifluoromethyl cinnamic acid. These include:
1. Further studies on the mechanism of action of m-Trifluoromethyl cinnamic acid to better understand its potential applications in various fields.
2. Development of new drugs and materials based on the unique properties of m-Trifluoromethyl cinnamic acid.
3. Investigation of the potential toxicity of m-Trifluoromethyl cinnamic acid and its effects on the environment.
4. Exploration of new synthesis methods for m-Trifluoromethyl cinnamic acid to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, m-Trifluoromethyl cinnamic acid is a unique compound with distinct properties and potential applications in various fields. It has been the subject of extensive scientific research and has shown promising results in the development of new drugs and materials. Further research on m-Trifluoromethyl cinnamic acid is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of m-Trifluoromethyl cinnamic acid involves the reaction of trifluoromethyl benzaldehyde with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of m-Trifluoromethyl cinnamic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
M-Trifluoromethyl cinnamic acid has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. The unique properties of m-Trifluoromethyl cinnamic acid make it a promising candidate for the development of new drugs and materials.
Propiedades
Número CAS |
16642-87-8 |
|---|---|
Nombre del producto |
m-Trifluoromethyl cinnamic acid |
Fórmula molecular |
C10H7F3O2 |
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4- |
Clave InChI |
KSBWHDDGWSYETA-PLNGDYQASA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
Otros números CAS |
16642-87-8 |
Sinónimos |
META-(TRIFLUOROMETHYL)-CINNAMICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



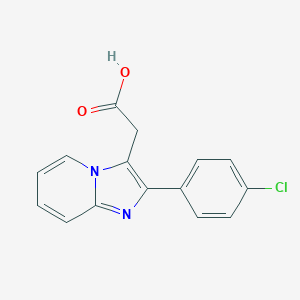
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
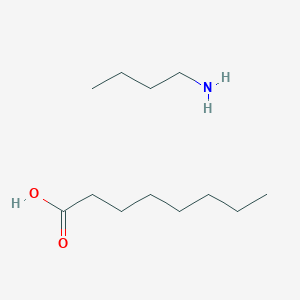
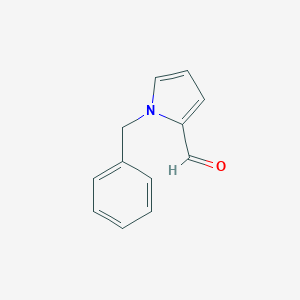
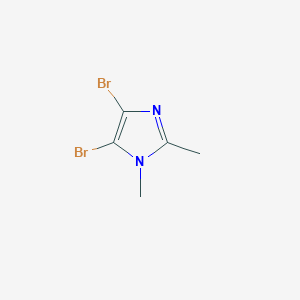
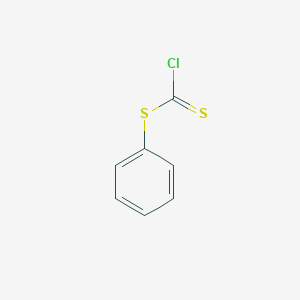
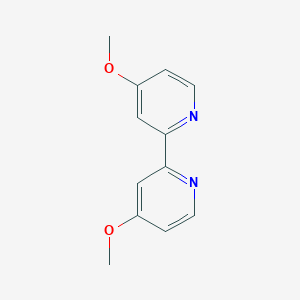
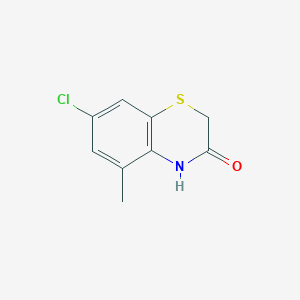
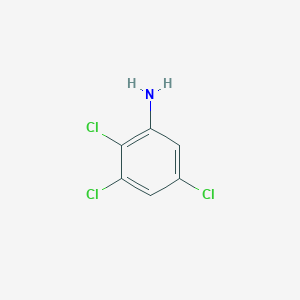
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

